N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the furan moiety: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Final assembly: The final compound is assembled by linking the intermediate products through a thiol-ene reaction, forming the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and sensors.
Biology: Research explores its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and imidazole moieties are particularly important for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- N-[(4-bromophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- N-[(4-methylphenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-5-3-13(4-6-14)10-20-16(22)12-24-17-19-7-8-21(17)11-15-2-1-9-23-15/h1-9H,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKBZCOTOENBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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